

Tropic Acid as a Pharmaceutical Impurity

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Compound Focus: (R)-tropic acid

CAS No.: 17126-67-9

Cat. No.: S576976

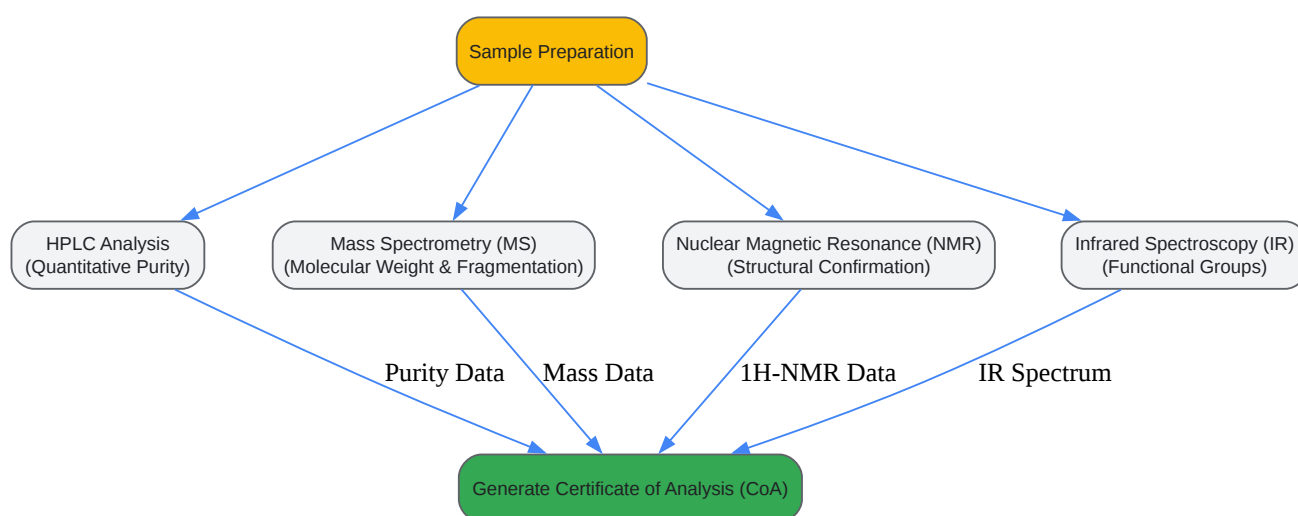
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Tropic acid is a known impurity or related compound in several pharmaceutical substances. The table below summarizes its key identifiers and properties as found in the search results.

Aspect	Details
CAS Number	529-64-6 (most common) [1] [2]; 552-63-6 (also listed, same compound) [3] [4]
IUPAC Name	(RS)-2-phenyl-3-hydroxypropanoic acid [5]
Molecular Formula	$C_9H_{10}O_3$ [3] [1] [2]
Molecular Weight	166.17 g/mol [3] [1] [2]
Melting Point	116-118 °C [1] [2]
Appearance	White to off-white crystalline powder [1]
Water Solubility	~20 g/L at 20 °C [1]
Related APIs	Ipratropium Bromide (Related Compound C) [3], Tropicamide (Impurity C) [4]

Analytical Methods & Characterization

For impurity identification and quantification, a comprehensive analytical approach is required. The following workflow outlines the general process for characterizing tropic acid in a sample, based on common laboratory practices.



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Workflow Explanation and Experimental Protocols:

- **Sample Preparation:** Prepare a solution of the sample in a suitable solvent like methanol at a concentration of approximately 0.1 mg/mL [3] [1].
- **HPLC Analysis (Quantitative):** This is the primary method for determining impurity purity and potency. The method should be developed and validated as per ICH guidelines. While specific parameters (column, mobile phase, gradient) are not provided in the search results, they are critical for method development [3].
- **Mass Spectrometry (MS):** Used to confirm the molecular weight of the impurity. The exact mass of tropic acid is 166.062988 [2]. MS data also provides fragmentation patterns that can aid in structural confirmation [3].
- **Nuclear Magnetic Resonance (NMR):** ¹H-NMR is essential for definitive structural confirmation, providing detailed information about the hydrogen atoms in the molecule, their environment, and

connectivity [3].

- **Infrared Spectroscopy (IR):** Helps identify the functional groups present in the molecule, such as the carboxylic acid (O-H, C=O stretch) and alcohol (O-H stretch) groups [3].
- **Certificate of Analysis (CoA):** All data is compiled into a CoA, which documents the purity, potency, and characterization data for the impurity standard [3].

Common Experimental Challenges & Solutions

While specific troubleshooting guides were not found, here are some common challenges in impurity analysis based on general knowledge and the context from the search results.

Challenge	Potential Root Cause	Suggested Solution
Low Purity or Yield	Suboptimal reaction conditions (temperature, pressure) or inaccurate sensor calibration during synthesis [6].	Review and calibrate sensors (e.g., temperature probes). Systematically optimize reaction parameters.
Inconsistent HPLC Results	Unstable analytical method, column degradation, or sample preparation issues.	Re-validate HPLC method parameters (specificity, accuracy, precision). Ensure consistent sample preparation and use a fresh column if needed.
Impurity Co-elution	Inadequate chromatographic separation from other compounds or the main API.	Modify the HPLC method (e.g., adjust mobile phase pH, change gradient, or switch column type).
Data Security & Integrity	Cybersecurity risks to control systems and data [6].	Implement robust cybersecurity protocols like firewalls, access controls, and data encryption [6].

Regulatory & Application Context

Understanding the role of tropic acid is crucial for regulatory compliance.

- **Primary Use:** Tropic acid is used as a **pharmacopoeial impurity standard** (e.g., USP Ipratropium Bromide Related Compound C) for quality control during the commercial production of APIs like Ipratropium Bromide and Tropicamide [3] [4].
- **Regulatory Filings:** It is used in the process of **Abbreviated New Drug Application (ANDA) filings** to the FDA and in toxicity studies of drug formulations [3].
- **Synthesis:** The industrial manufacturing of tropic acid can involve the reaction of phenylacetaldehyde with malonic acid in the presence of a base, followed by cyclization and purification by crystallization [7].

Guidance for Finding More Specific Information

Since the search results lack details on the **R-enantiomer specifically** and advanced troubleshooting, I suggest you:

- **Consult Official Monographs:** Directly review the latest editions of the USP, EP, and JP monographs for Ipratropium Bromide and Tropicamide. They may contain validated methods for quantifying tropic acid impurity.
- **Refine Your Search:** Use more specific search terms in scientific databases like "chiral separation of R-tropic acid," "HPLC method for tropic acid enantiomers," or "stress degradation studies of ipratropium bromide."
- **Contact Suppliers:** Reach out to the manufacturers of impurity standards (like those mentioned in the search results); their technical support teams often have application notes and detailed chromatographic data that can be very helpful.

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References

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